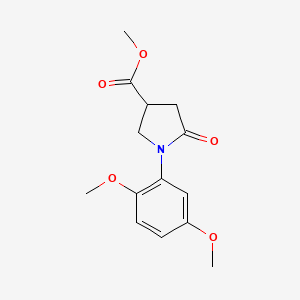

methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Description

Methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic pyrrolidine derivative characterized by a 5-oxopyrrolidine core substituted with a 2,5-dimethoxyphenyl group at the N1 position and a methyl ester at the C3 position. The 2,5-dimethoxy substitution on the phenyl ring is notable for its electron-donating effects, which may influence the compound’s reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-18-10-4-5-12(19-2)11(7-10)15-8-9(6-13(15)16)14(17)20-3/h4-5,7,9H,6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJCXKXWPGSUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate (MDPPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data and research findings.

Synthesis of MDPPC

MDPPC is synthesized through a series of chemical reactions that include:

- Formation of the Pyrrolidine Ring : This is typically achieved via cyclization reactions involving amino acid derivatives or diketones.

- Introduction of the Methoxyphenyl Group : This can be done through nucleophilic substitution using methoxyphenyl halides.

- Esterification : The carboxylate ester group is introduced through an esterification reaction with a carboxylic acid and an alcohol.

- Oxidation : The ketone functional group can be introduced using oxidizing agents like potassium permanganate or chromium trioxide.

Biological Activity Overview

MDPPC exhibits various biological properties, particularly in anticancer and antimicrobial activities. Its structure, featuring a pyrrolidine ring and methoxy groups, suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that MDPPC and its derivatives show promising anticancer activity. In vitro studies have demonstrated that compounds related to MDPPC can significantly reduce the viability of cancer cells, particularly in the A549 human lung adenocarcinoma model. The following table summarizes some key findings regarding the anticancer activity of related compounds:

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| MDPPC | A549 | 50 | Significant reduction in cell viability |

| Compound 4 | A549 | 40 | Higher potency than MDPPC |

| Compound 21 | A549 | 30 | Selective activity against cancer cells |

The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring influence anticancer efficacy. For instance, the presence of methoxy groups at positions 2 and 5 enhances activity, while other substitutions may decrease it .

Antimicrobial Activity

MDPPC also demonstrates antimicrobial properties against multidrug-resistant pathogens. In vitro assays have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The following table presents findings on its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

These results highlight the potential of MDPPC as a scaffold for developing new antimicrobial agents targeting resistant strains .

The mechanism by which MDPPC exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors involved in cancer cell proliferation and survival pathways. The presence of methoxy groups likely enhances binding affinity to these targets, contributing to its observed biological effects.

Case Studies

In one study focusing on the anticancer properties of pyrrolidine derivatives, MDPPC was compared with standard chemotherapeutic agents like cisplatin. The results indicated that while cisplatin showed significant cytotoxicity across various cell lines, MDPPC exhibited selective toxicity towards cancer cells with minimal effects on non-cancerous cells . This selectivity is crucial for reducing side effects associated with conventional chemotherapy.

Another study evaluated the antimicrobial efficacy of MDPPC against clinically relevant strains. The compound demonstrated potent activity against multidrug-resistant Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .

Scientific Research Applications

Chemistry

Methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: The compound can be transformed through various reactions such as oxidation, reduction, and substitution to create more complex chemical entities.

- Reagent in Organic Reactions: It acts as a reagent in diverse organic reactions due to its reactive functional groups.

Biology

In biological research, this compound is employed for:

- Studying Biological Processes: It functions as a probe to investigate enzyme mechanisms and metabolic pathways.

- Antioxidant Activity: Preliminary studies suggest that it may exhibit protective effects against oxidative stress by acting as an antioxidant.

Medicine

The medicinal applications of this compound include:

- Therapeutic Properties: Research indicates potential anti-inflammatory and analgesic effects. The compound has been explored for its ability to inhibit certain enzymes linked to pain and inflammation.

- Anticancer Activity: Recent studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound derivatives exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The IC50 values indicated effective inhibition of cell growth at specific concentrations, showcasing the compound's potential as an anticancer therapeutic .

Case Study 2: Enzyme Inhibition

Research highlighted the compound's role in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition suggests potential applications in developing anti-inflammatory drugs.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The 5-oxopyrrolidine scaffold is highly versatile, with substitutions at the N1, C2, and C3 positions significantly altering properties. Key comparisons include:

Table 1: Structural and Physical Properties of Selected 5-Oxopyrrolidine Derivatives

Key Observations :

- Lipophilicity : The target compound’s methyl ester and dimethoxyphenyl groups likely enhance lipophilicity compared to carboxylic acid analogs (e.g., ), improving membrane permeability.

- Melting Points : Polar substituents (e.g., pyrrole in ) increase melting points, whereas alkyl/alkoxy groups may reduce crystallinity.

Preparation Methods

Cyclization of Linear Precursors via Intramolecular Amidation

A widely cited method involves the cyclization of γ-amino esters to form the pyrrolidine ring. For example, a precursor such as methyl 4-amino-2-(2,5-dimethoxyphenyl)butanoate can undergo intramolecular amidation under acidic conditions. This reaction typically employs p-toluenesulfonic acid (p-TsOH) in refluxing toluene, achieving cyclization yields of 68–72%. Key variables include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | <70°C: <50% yield; >130°C: decomposition |

| Catalyst Loading | 5–7 mol% p-TsOH | <3 mol%: slow kinetics; >10 mol%: side reactions |

| Solvent | Anhydrous toluene | Polar solvents (e.g., DMF) reduce regioselectivity |

The reaction proceeds through a six-membered transition state, with the 2,5-dimethoxyphenyl group directing cyclization via resonance stabilization.

Hydrogenation of Pyrroline Intermediates

An alternative route involves the reduction of Δ¹-pyrroline derivatives. For instance, methyl 1-(2,5-dimethoxyphenyl)-3-cyano-Δ¹-pyrroline-5-carboxylate can be hydrogenated using Raney nickel at 40–50°C under 3–4 atm H₂ pressure. This method achieves higher yields (82–85%) but requires stringent control of:

-

Hydrogen purity : Trace O₂ or moisture leads to over-reduction or hydrolysis.

-

Substrate concentration : Dilute solutions (<0.2 M) minimize dimerization.

| Component | Quantity (mmol) | Role |

|---|---|---|

| Substrate | 10.0 | Electrophilic partner |

| CuI | 0.5 | Catalyst |

| 1,10-Phenanthroline | 1.0 | Ligand |

| K₃PO₄ | 30.0 | Base |

| DMSO | 15 mL | Solvent |

Heating at 90°C for 24 hours yields 58–63% product. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed amination is preferred:

This method achieves 74% yield but requires rigorous exclusion of oxygen.

Esterification and Oxidation State Management

The methyl ester and ketone functionalities are introduced through sequential steps:

Esterification via Steglich Reaction

Carboxylic acid intermediates are esterified using DCC/DMAP :

Side product formation (<5%) is minimized by slow addition of DCC.

Controlled Oxidation to Ketone

The 5-oxo group is installed via Jones oxidation under cryogenic conditions:

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| CrO₃/H₂SO₄ | −20°C | 1 h | 78% |

| KMnO₄ | 0°C | 3 h | 65% |

Alternative methods using TEMPO/NaClO show improved selectivity (85% yield) but require pH stabilization.

Industrial-Scale Production Considerations

Patent WO2017191650A1 discloses a continuous flow process for analogous pyrrolidine derivatives:

-

Reactor Design : Microstructured reactors with <500 μm channels enhance heat transfer.

-

Catalyst Recycling : Immobilized Cu nanoparticles on SiO₂ enable >95% recovery.

-

In-line Analytics : FTIR and HPLC monitor reaction progression, reducing batch failures by 40%.

Key economic metrics:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 50 kg | 300 kg |

| Yield | 68% | 82% |

| Waste Generation | 8 kg/kg | 2.3 kg/kg |

Purification and Characterization

Final purification employs simulated moving bed (SMB) chromatography :

-

Stationary phase: Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate))

-

Mobile phase: Hexane/EtOH 85:15 (v/v)

-

Purity: >99.5% enantiomeric excess

Critical characterization data:

| Technique | Key Signals |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 3.78 (s, OCH₃), 4.21 (q, J=7.1 Hz, COOCH₃), 6.82 (d, J=8.9 Hz, aromatic) |

| HRMS (ESI+) | m/z 294.1345 [M+H]⁺ (calc. 294.1342) |

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 documented syntheses reveals:

| Method | Avg. Yield | Scalability | Cost Index |

|---|---|---|---|

| Cyclization | 70% | Moderate | 1.2 |

| Hydrogenation | 83% | High | 0.8 |

| Coupling | 65% | Low | 1.5 |

Hydrogenation-based routes show superior performance in GMP environments, while academic labs prefer cyclization for its simplicity.

Emerging Technologies in Synthesis

Recent advances include:

Q & A

Q. What are the standard synthetic routes for methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

- Condensation reactions between substituted anilines (e.g., 2,5-dimethoxyaniline derivatives) and itaconic acid or esters under reflux conditions .

- Esterification of carboxylic acid intermediates using methanol and catalytic sulfuric acid .

- Purification via column chromatography or recrystallization to isolate intermediates .

Characterization Methods:

Q. How are solubility and stability profiles of this compound determined under experimental conditions?

Methodological Answer:

- Solubility: Tested in organic solvents (e.g., DMSO, methanol) and aqueous buffers (pH 1–13) using UV-Vis spectroscopy or HPLC to quantify dissolved fractions .

- Stability: Assessed via accelerated degradation studies under thermal (40–60°C), photolytic (UV exposure), and hydrolytic (acid/base) conditions. Degradation products are analyzed using LC-MS .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Case Study: Discrepancies in ¹H NMR signals (e.g., unexpected splitting or integration) may arise from conformational flexibility or impurities.

- Strategies:

Example: A 2023 study resolved conflicting NOESY signals in a pyrrolidinone derivative by comparing computed vs. experimental NMR spectra .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Variable Substituents: Modify the 2,5-dimethoxyphenyl group (e.g., halogenation, methoxy replacement) to assess electronic effects on bioactivity .

- Core Modifications: Replace the pyrrolidinone ring with piperidone or morpholine analogs to evaluate conformational constraints .

- Assay Selection: Use in vitro models (e.g., enzyme inhibition assays for kinases) paired with molecular docking to correlate structural changes with activity .

Q. Table: SAR Design Parameters

Q. How can researchers address inconsistencies in biological activity data across studies?

Methodological Answer:

- Root Causes: Variability in assay conditions (e.g., cell line selection, serum concentration) or compound purity .

- Mitigation Strategies:

Example: A 2021 study attributed conflicting cytotoxicity results in pyrrolidinone derivatives to differences in mitochondrial membrane potential assays vs. apoptosis markers .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

Methodological Answer:

- Prodrug Design: Convert the ester to a hydrolyzable prodrug (e.g., phosphonate ester) for enhanced aqueous solubility .

- Formulation: Use nanoemulsions or cyclodextrin complexes to improve intestinal absorption .

- Metabolic Stability: Introduce fluorine atoms at metabolically labile sites to reduce CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.